![molecular formula C7H6N4S B1334951 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- CAS No. 32362-89-3](/img/structure/B1334951.png)
1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)-
Overview
Description
1H-1,2,4-Triazole-3-thiol is a mercapto-substituted 1,2,4-triazole ligand and exhibits tautomerism in solution . It forms novel luminescent polymers with cadmium (II) salts . It undergoes regioselective S-alkylation to form a series of S-substituted derivatives .
Synthesis Analysis
1H-1,2,4-Triazole-3-thiol undergoes regioselective S-alkylation to form a series of S-substituted derivatives . More detailed synthesis methods are not available in the retrieved information.Molecular Structure Analysis
The empirical formula of 1H-1,2,4-Triazole-3-thiol is C2H3N3S . The molecular weight is 101.13 . The SMILES string representation is Sc1nc[nH]n1 .Chemical Reactions Analysis
1H-1,2,4-Triazole-3-thiol forms novel luminescent polymers with cadmium (II) salts . It undergoes regioselective S-alkylation to form a series of S-substituted derivatives . More detailed chemical reactions are not available in the retrieved information.Physical And Chemical Properties Analysis
1H-1,2,4-Triazole-3-thiol has a melting point of 221-224 °C (lit.) . It is soluble in water at a concentration of 50 g/L .Scientific Research Applications
Catalysis
1H-1,2,4-Triazole-3-thiol: has been utilized as a functional group in the synthesis of magnetic nano-catalysts. These catalysts are employed in the synthesis of complex organic compounds such as 2H-indazolo[2,1-b] phthalazine-triones and triazolo[1,2-a]indazole-triones . The catalysts offer advantages like high yields, reusability, and stability, which are crucial for efficient and sustainable chemical reactions.
Nanotechnology
The compound is instrumental in the development of magnetic nanoparticles (MNPs) . These nanoparticles have a wide range of applications, including in catalysis, sensors, semiconductors, wastewater treatments, adsorbents, magnetic resonance/particles imaging, magnetic data storage devices, bio-separations , and therapy . The ability to tune the morphological parameters of MNPs allows for the creation of products with desired properties.
Luminescent Materials
1H-1,2,4-Triazole-3-thiol: is known to form novel luminescent polymers when combined with cadmium (II) salts. These polymers have potential applications in the development of new luminescent materials, which can be used in various fields such as optoelectronics and bioimaging .
DNA Detection
The compound has been used to design surface-enhanced Raman scattering (SERS) based probes. These probes are used for the fast and accurate detection of DNA markers, which is a significant advancement in the field of biomedical diagnostics .
Medicinal Chemistry
1H-1,2,4-Triazole: derivatives, including 1H-1,2,4-Triazole-3-thiol , are core molecules in the design and synthesis of a broad spectrum of therapeutically interesting drug candidates. They exhibit a range of biological activities, serving as analgesic, antiseptic, antimicrobial, antioxidant, anti-urease, anti-inflammatory, diuretics, anticancer, anticonvulsant, antidiabetic , and antimigraine agents .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known to be a versatile heterocyclic ligand having a thiol group .
Mode of Action
The compound exhibits tautomerism in solution . Tautomerism is a form of isomerism where isomers (compounds with the same molecular formula but different structural formula) readily interconvert, typically by the migration of a proton. This property can influence how the compound interacts with its targets.
Biochemical Pathways
It’s known that the compound forms novel luminescent polymers with cadmium(ii) salts . This suggests that it may interact with metal ions in biological systems, potentially affecting metal-dependent enzymes and proteins.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability, as water-soluble compounds can be readily absorbed and distributed in the body.
Result of Action
Its ability to form luminescent polymers with cadmium(ii) salts suggests that it may have applications in the development of luminescent materials, which could be used in various fields such as bioimaging and sensing.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments. Additionally, its tautomeric property suggests that it may be sensitive to changes in pH,
properties
IUPAC Name |
5-pyridin-2-yl-1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-3-1-2-4-8-5/h1-4H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQELXNGDFDVDMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=S)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186081 | |
Record name | 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- | |
CAS RN |
32362-89-3 | |
Record name | 1,2-Dihydro-5-(2-pyridinyl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32362-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032362893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazole-3-thiol, 5-(2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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